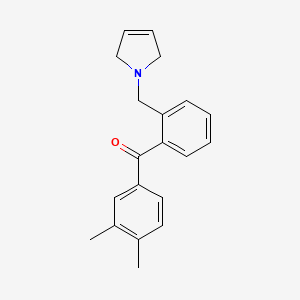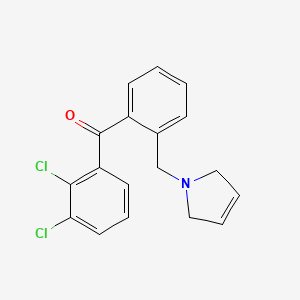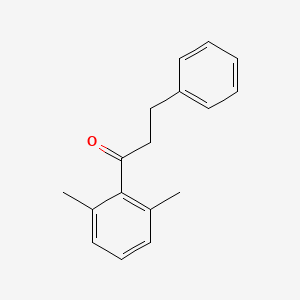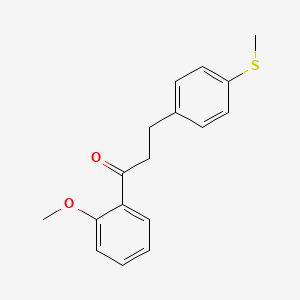
2'-Methoxy-3-(4-thiomethylphenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Methoxy-3-(4-thiomethylphenyl)propiophenone is a chemical compound with the molecular formula C17H18O2S . It is used in various chemical reactions and has several applications in the field of chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a synthesis method for 3-methoxypropiophenone has been disclosed in a patent . The method involves the production of a Grignard reagent from magnesium and m-bromoanisole in a tetrahydrofuran (THF) solution under the catalytic action of aluminum chloride. The Grignard reagent then reacts with propionitrile to produce 3-methoxypropiophenone .
Molecular Structure Analysis
The molecular structure of 2’-Methoxy-3-(4-thiomethylphenyl)propiophenone consists of a propiophenone core with a methoxy group at the 2’ position and a thiomethylphenyl group at the 3 position .
Applications De Recherche Scientifique
Chemical Synthesis and Modification : A study by Cohen and Kosarych (1980) described the preparative methods for certain compounds related to 2'-Methoxy-3-(4-thiomethylphenyl)propiophenone, focusing on the rearrangement during copper(I)-induced elimination of thiophenol from some γ,δ-unsaturated thioacetals (Cohen & Kosarych, 1980).
Semisynthesis of Natural Methoxylated Propiophenones : Joshi et al. (2005) conducted a study on the rapid semisynthesis of natural methoxylated propiophenones, which are structurally related to this compound, using various heating techniques including microwave and ultrasound (Joshi, Sharma, & Sinha, 2005).
Structural and Spectral Elucidation in Drug Development : Research by R. H. et al. (2021) focused on the structural, spectral, and electronic properties of synthesized compounds related to this compound, highlighting their potential application in drug development, particularly as protease kinase inhibitors (R. H., Thirumalaikumar, Muthu, Basha Asif, & Irfan, 2021).
Applications in Entomology : A study by McGovern and Ladd (1984) found that certain methoxyphenols, which are structurally related to this compound, act as effective attractants for certain beetle species, indicating potential applications in pest control (McGovern & Ladd, 1984).
Oligodeoxyribonucleotide Synthesis : Mishra and Misra (1986) investigated the use of methoxyphenol derivatives for the protection of exocyclic amino groups in nucleosides, which is a critical step in the synthesis of oligodeoxyribonucleotides (Mishra & Misra, 1986).
Molecular Docking Studies : Viji et al. (2020) conducted molecular docking and quantum chemical calculations on methoxyphenol derivatives, which could have implications in the development of new pharmaceuticals (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Applications in Polymer Science : Xie and Lahti (1999) explored the synthesis of polythiophenes with pendant methoxyphenyl groups, demonstrating potential applications in materials science and electronics (Xie & Lahti, 1999).
Anticancer Research : Sukria et al. (2020) investigated the anticancer activity of a methoxyphenol compound, demonstrating its potential in cancer research (Sukria, Hayati, Hanapi, Adawiyah, & Ningsih, 2020).
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2S/c1-19-17-6-4-3-5-15(17)16(18)12-9-13-7-10-14(20-2)11-8-13/h3-8,10-11H,9,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZALCOCBZOFIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644361 |
Source


|
| Record name | 1-(2-Methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-81-9 |
Source


|
| Record name | 1-Propanone, 1-(2-methoxyphenyl)-3-[4-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



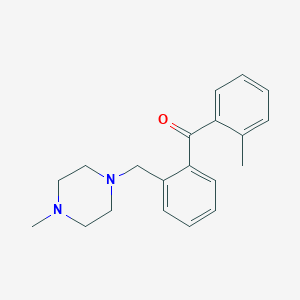

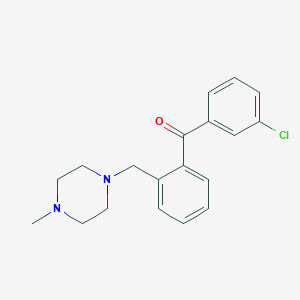
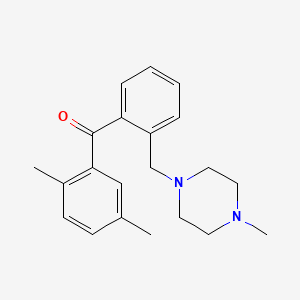

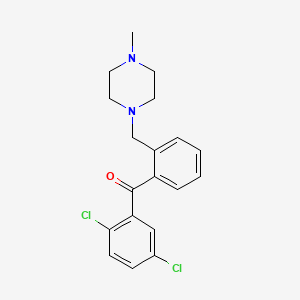
![Ethyl 8-[2-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1360483.png)
